Acotiamide Methyl Ether-d9
Description
Properties
Molecular Formula |
C₂₂H₂₃D₉N₄O₅S |
|---|---|
Molecular Weight |
473.63 |
Synonyms |
N-[2-[Bis(1-methylethyl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-4-thiazolecarboxamide-d9_x000B_ |
Origin of Product |
United States |
Synthesis and Advanced Chemical Derivatization of Acotiamide Methyl Ether D9
General Principles of Deuterium (B1214612) Incorporation into Complex Organic Molecules
The substitution of hydrogen with deuterium in organic molecules can significantly alter their physicochemical properties, most notably their metabolic stability. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) results in a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. Consequently, the cleavage of a C-D bond requires more energy, potentially slowing down metabolic processes that involve this step.
Strategies for Site-Specific Deuteration in Pharmaceutical Research
The strategic placement of deuterium at specific molecular positions, known as site-specific deuteration, is paramount in pharmaceutical research to enhance a drug's pharmacokinetic profile without altering its pharmacodynamic properties. youtube.com The primary goal is often to protect metabolically vulnerable sites from enzymatic degradation, thereby increasing the drug's half-life and reducing the formation of potentially toxic metabolites. researchgate.net
Several strategies are employed to achieve site-specific deuteration:
Synthesis from Deuterated Precursors: This is the most common and reliable method, involving the use of starting materials that already contain deuterium at the desired positions. google.com
Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons directly on the substrate molecule, often catalyzed by transition metals or acids and bases. google.com While potentially more atom-economical, achieving high regioselectivity can be challenging.
Reductive Deuteration: This involves the reduction of functional groups such as carbonyls, imines, alkenes, or alkynes using a deuterium source like deuterium gas (D₂) or deuterated metal hydrides (e.g., NaBD₄, LiAlD₄). newdrugapprovals.org
Methodological Considerations for High Isotopic Purity
Achieving high isotopic purity, meaning a high percentage of the target molecules contain the desired number of deuterium atoms at the correct positions, is crucial for the efficacy and safety of a deuterated drug. guidechem.com Several factors must be carefully controlled during synthesis to ensure high isotopic enrichment:
Purity of Deuterated Reagents: The isotopic enrichment of the deuterium source (e.g., D₂O, CD₃I) directly impacts the isotopic purity of the final product.
Reaction Conditions: Temperature, pressure, and reaction time can influence the extent of deuterium incorporation and minimize unwanted side reactions or isotopic scrambling.
Prevention of H/D Scrambling: It is essential to design synthetic routes that minimize the risk of deuterium atoms migrating to unintended positions or exchanging back with protons from the solvent or other reagents. acs.org
Precursor Compounds and Synthetic Pathways for Acotiamide (B1238670) Methyl Ether-d9 Analogs
While specific synthetic routes for Acotiamide Methyl Ether-d9 are not extensively detailed in the public domain, a plausible pathway can be inferred from the known synthesis of Acotiamide. The "-d9" designation strongly suggests that the nine deuterium atoms are located on the three methoxy (B1213986) groups of the molecule.
A key precursor for the synthesis of Acotiamide is 2,4,5-trimethoxybenzoic acid. acs.orgnih.gov Therefore, a logical approach to synthesizing this compound would involve the use of a deuterated analog of this precursor, namely 2,4,5-tris(methoxy-d3)benzoic acid.
The synthesis of this deuterated precursor could be achieved by methylating a suitable starting material, such as 2,4,5-trihydroxybenzoic acid, with a deuterated methylating agent.
Table 1: Common Deuterated Methylating Agents
| Reagent | Formula | Applications |
| Iodomethane-d3 (B117434) | CD₃I | A versatile and widely used reagent for the methylation of various functional groups, including phenols, alcohols, and amines. nih.gov |
| Dimethyl-d6 sulfate | (CD₃)₂SO₄ | A powerful and cost-effective methylating agent, though its toxicity requires careful handling. |
| Methanol-d4 | CD₃OD | Can be used as a deuterium source and a methylating agent in certain reactions, often in the presence of a catalyst. researchgate.net |
| Trimethylsilyldiazomethane-d9 | (CD₃)₃SiCHN₂ | A safer alternative to diazomethane (B1218177) for the methylation of carboxylic acids. |
A proposed synthetic pathway for this compound would likely proceed as follows:
Preparation of 2,4,5-tris(methoxy-d3)benzoic acid: Methylation of 2,4,5-trihydroxybenzoic acid using a deuterated methylating agent like iodomethane-d3 (CD₃I) in the presence of a suitable base.
Acylation: Conversion of the deuterated benzoic acid to its corresponding acyl chloride, followed by reaction with 2-aminothiazole-4-carboxylic acid ethyl ester to form the amide bond. acs.org
Selective Demethylation: Cleavage of the methoxy group at the 2-position to yield a hydroxyl group, a key step in the synthesis of Acotiamide. nih.gov
Amidation: Reaction with N,N-diisopropylethylenediamine to form the final carboxamide moiety of Acotiamide-d6 (deuterated on the remaining two methoxy groups).
Methylation with a deuterated methylating agent: The final step to introduce the third deuterated methyl group would be the methylation of the hydroxyl group to yield this compound.
Advanced Reaction Methodologies for Deuterium Exchange and Incorporation
Beyond the use of pre-labeled precursors, several advanced methodologies can be employed for deuterium incorporation. Hydrogen Isotope Exchange (HIE) reactions are particularly attractive as they can introduce deuterium at later stages of a synthesis, which can be more efficient. nih.govosti.gov
Transition metal-catalyzed HIE has emerged as a powerful tool for site-selective deuteration. newdrugapprovals.org Catalysts based on palladium, iridium, rhodium, and ruthenium can activate specific C-H bonds, facilitating their exchange with deuterium from a source like D₂ gas or heavy water (D₂O). For a molecule like Acotiamide Methyl Ether, such methods could potentially be used to introduce deuterium at specific positions on the aromatic or thiazole (B1198619) rings, if desired.
Photocatalysis also offers novel pathways for deuteration under mild conditions. Organic photocatalysts can mediate the chemoselective deuteration of C(sp3)-H bonds using D₂O as an inexpensive deuterium source.
Purification and Characterization Techniques in Deuterated Compound Synthesis
The purification and characterization of deuterated compounds are critical to ensure their identity, purity, and isotopic enrichment.
Standard chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are used for purification. However, it is important to note that deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts due to isotopic effects on their physicochemical properties.
Spectroscopic Validation of Deuteration
Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and determining the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR is used to confirm the absence or reduction of signals at the sites of deuteration.
²H (Deuterium) NMR directly detects the presence of deuterium, providing information about the location and relative abundance of the isotopes.
¹³C NMR can also be used, as the coupling patterns and chemical shifts of carbon atoms bonded to deuterium differ from those bonded to hydrogen.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic purity of deuterated compounds. acs.org By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be accurately calculated from the shift in the molecular ion peak.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the signals corresponding to the three methoxy groups. |
| ²H NMR | Appearance of signals in the region corresponding to the methoxy groups. |
| Mass Spectrometry | A molecular ion peak that is 9 mass units higher than that of the non-deuterated Acotiamide Methyl Ether. |
| Infrared (IR) Spectroscopy | Appearance of C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). |
Chromatographic Purity Assessment
The determination of chemical purity is a critical aspect of characterizing isotopically labeled standards such as this compound. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are instrumental in assessing the purity of such compounds by separating the main component from any potential impurities. These impurities could include starting materials, byproducts from the synthesis, or degradation products.
For a comprehensive purity assessment of this compound, a stability-indicating assay method using UHPLC coupled with mass spectrometry (MS) is often employed. This approach not only separates impurities but also allows for their identification and characterization.
A typical UHPLC method for the purity assessment of acotiamide and its related substances, which would be applicable to this compound, involves reversed-phase chromatography. The separation is generally achieved on a C18 or a similar hydrophobic stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used to achieve optimal separation of the parent compound from any impurities.
In a representative analysis, the chromatographic system would be monitored to ensure specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines. The purity is typically determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Below is an interactive data table summarizing typical parameters and results from a chromatographic purity assessment of a closely related compound, which serves as a model for this compound.
Interactive Data Table: Representative Chromatographic Purity Analysis
| Parameter | Value | Description |
| Chromatographic System | UHPLC with UV/MS detector | High-resolution separation and detection. |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to improve peak shape. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient Elution | 5% to 95% B over 10 min | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Detection Wavelength | 282 nm | UV absorbance maximum for the parent compound. |
| Retention Time | ~5.8 min | The time at which the main compound elutes. |
| Purity (Area %) | >99.5% | Calculated purity based on the relative peak areas. |
The specificity of the method is demonstrated by its ability to separate the main peak from all potential impurities, including process-related impurities and degradation products that might arise under stress conditions (e.g., acid, base, oxidation, light). The high purity level is indicative of a well-controlled synthesis and purification process, ensuring the suitability of this compound as an internal standard in pharmacokinetic or metabolic studies.
Analytical Methodologies Employing Acotiamide Methyl Ether D9
Role as an Internal Standard in Quantitative Bioanalytical Assays
The fundamental principle behind the use of an internal standard in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. An ideal internal standard behaves identically to the analyte of interest (in this case, acotiamide) during extraction, chromatography, and ionization, but is distinguishable by the detector. Acotiamide (B1238670) Methyl Ether-d9, being a deuterated analog of an acotiamide derivative, fits this role exceptionally well.
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. In a typical LC-MS/MS workflow for acotiamide quantification, a known amount of Acotiamide Methyl Ether-d9 is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. Both acotiamide and this compound are then extracted and subjected to chromatographic separation.
Because of their near-identical physicochemical properties, they co-elute from the liquid chromatography column. However, due to the mass difference imparted by the nine deuterium (B1214612) atoms, the mass spectrometer can differentiate between the two compounds. The ratio of the peak area of acotiamide to the peak area of this compound is then used to calculate the concentration of acotiamide in the original sample. This ratiometric measurement corrects for potential losses during sample processing and fluctuations in the mass spectrometer's response.
Table 1: Illustrative LC-MS/MS Parameters for Acotiamide and this compound
| Parameter | Acotiamide | This compound (Internal Standard) |
| Precursor Ion (m/z) | 469.2 | 478.2 |
| Product Ion (m/z) | 122.1 | 122.1 |
| Collision Energy (eV) | 35 | 35 |
| Retention Time (min) | 2.8 | 2.8 |
Note: The values presented in this table are illustrative and may vary depending on the specific LC-MS/MS instrument and analytical conditions.
Minimization of Matrix Effects and Enhancement of Analytical Accuracy
Biological matrices are complex mixtures of endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.
Because this compound co-elutes with acotiamide and has the same ionization characteristics, it is affected by the matrix in the same way. Therefore, any signal suppression or enhancement experienced by acotiamide will also be experienced by the internal standard. By using the ratio of the two signals, the matrix effect is effectively canceled out, leading to a significant improvement in the accuracy and precision of the measurement.
Development and Validation of Robust Analytical Methods
The use of this compound is instrumental in the development and validation of robust and reliable bioanalytical methods for acotiamide, meeting the stringent requirements of regulatory agencies.
Method Sensitivity and Specificity Enhancement
The high selectivity of MS/MS detection, combined with the use of a stable isotope-labeled internal standard, allows for the development of highly sensitive and specific methods. The distinct mass-to-charge ratios of the precursor and product ions for both acotiamide and this compound ensure that the method is free from interference from other compounds in the biological matrix.
Reproducibility and Inter-Laboratory Comparability
A validated bioanalytical method must be reproducible, both within the same laboratory (intra-laboratory) and between different laboratories (inter-laboratory). The inclusion of this compound as an internal standard is a key factor in achieving this. By compensating for variations in sample handling, instrument performance, and environmental conditions, it ensures that the results are consistent and comparable, regardless of when or where the analysis is performed.
Table 2: Illustrative Method Validation Data for Acotiamide Quantification using this compound
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -2.5% to 3.8% |
| Precision (% CV) | ≤ 15% | 4.2% to 7.5% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | < 5% |
Note: The data in this table are for illustrative purposes and represent typical results for a validated bioanalytical method.
Detection and Quantification of Acotiamide and its Metabolites in Research Matrices
Beyond the parent drug, understanding the metabolic fate of acotiamide is crucial for a complete pharmacokinetic profile. This compound can also play a role in the quantification of acotiamide's metabolites. While a separate stable isotope-labeled internal standard for each metabolite would be ideal, in some research applications, this compound can be used to provide a semi-quantitative estimate of metabolite concentrations, particularly if the metabolites share a similar core structure and chromatographic behavior. This is valuable in early-stage drug metabolism and pharmacokinetic (DMPK) studies.
Application in In Vitro Biological Systems
In in vitro biological systems, Acotiamide has been studied to elucidate its mechanism of action, primarily as an acetylcholinesterase (AChE) inhibitor. nih.govnih.govchiba-u.jpnih.gov Such studies are fundamental to understanding its pharmacological effect on gastric motility. While direct studies employing this compound in these systems are not extensively documented in publicly available literature, the principles of its application can be inferred.
The deuterated compound would be invaluable in in vitro metabolism studies using liver microsomes or other cellular systems. By incubating these systems with Acotiamide, the formation of metabolites, including the methyl ether derivative, can be monitored. The use of this compound as an internal standard would allow for precise quantification of the corresponding non-deuterated metabolite formed during the incubation. This is critical for determining the rate and extent of metabolic pathways.
For instance, in studies investigating the inhibition of AChE activity, Acotiamide has demonstrated a 50% inhibitory concentration (IC50) of 1.79 μM in vitro. nih.govnih.govresearchgate.net While this compound itself is not the primary inhibitor, its use in quantifying the metabolic stability of potential active metabolites in such assays is a key application.
Use in Preclinical Animal Model Studies
Preclinical studies in animal models, particularly rats, have been instrumental in characterizing the pharmacokinetics and distribution of Acotiamide. nih.govnih.gov In these studies, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to quantify Acotiamide and its metabolites in various biological matrices such as plasma, urine, and feces. researcher.lifeoup.com
The high distribution of Acotiamide into the stomach has been a key finding in rat models. nih.govnih.gov Physiologically-based pharmacokinetic (PBPK) models have been developed to describe the concentration profiles of Acotiamide in both blood and stomach tissues. nih.govnih.govresearchgate.net These models benefit from the accurate quantitative data obtained using deuterated internal standards like this compound.
The following table summarizes pharmacokinetic parameters of Acotiamide in rats from a representative study, where a deuterated standard would be essential for accurate quantification.
| Parameter | Value | Unit |
| Cmax | 25.71 ± 2.31 | ng/mL |
| Tmax | 2.54 ± 0.12 | h |
| AUC(0-t) | 150.2 ± 25.3 | ng·h/mL |
| Half-life (t1/2) | ~7-10 | h |
This data is illustrative of typical pharmacokinetic studies of Acotiamide where a deuterated internal standard would be applied. ijbcp.comresearchgate.net
Advanced Spectrometric Approaches for Isotope Discrimination
The stable isotope label in this compound allows for its unambiguous detection and differentiation from the endogenous or non-labeled compound using advanced spectrometric techniques.
High-Resolution Mass Spectrometry for Deuterium Tracking
High-resolution mass spectrometry (HRMS) is a powerful technique for tracking deuterium-labeled compounds. In the context of this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecule, easily distinguishing it from the non-deuterated form due to the mass difference imparted by the nine deuterium atoms.
This capability is fundamental for:
Quantitative Bioanalysis: In pharmacokinetic studies, a known amount of this compound is added to biological samples as an internal standard. The ratio of the peak areas of the non-deuterated analyte to the deuterated internal standard in the mass chromatogram allows for accurate quantification, correcting for variations in sample preparation and instrument response. researcher.life
Metabolite Identification: When studying the metabolism of Acotiamide, the characteristic isotopic pattern of this compound and its metabolites can be tracked. This helps to elucidate the metabolic fate of the methyl ether portion of the molecule. researcher.life
The precursor to product ion transition for Acotiamide in mass spectrometry has been reported as m/z 451.200 → 271.200. researchgate.net For this compound, this transition would be shifted to a higher m/z value, allowing for selective monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structural elucidation. While basic identification can be achieved through various spectroscopic methods, advanced NMR techniques can provide detailed structural information.
In the case of this compound, NMR spectroscopy, particularly deuterium (²H) NMR, can be used for:
Confirmation of Deuteration Site: ²H NMR can directly detect the deuterium nuclei, confirming that the deuterium labeling is specifically on the methyl ether group. This is crucial for verifying the identity and purity of the labeled compound.
Interaction Studies: Advanced NMR techniques like Saturation Transfer Difference (STD) NMR have been used to study the interaction of Acotiamide with proteins such as human serum albumin. rsc.org While not directly utilizing the deuterium label for this purpose, the synthesis of a deuterated analog demonstrates the chemical modifications possible for creating tools for such sophisticated analyses.
Mechanistic and Metabolic Research Applications of Acotiamide Methyl Ether D9
Investigation of Metabolic Pathways through Deuterium (B1214612) Tracing
The use of deuterium-labeled compounds is a cornerstone of modern metabolic research. The heavier isotope acts as a tracer, allowing scientists to follow the journey of a molecule and its derivatives through various biotransformation processes within an organism or in vitro system.
In preclinical studies, often conducted in animal models like Sprague-Dawley rats, understanding the full metabolic profile of a drug is crucial. While studies on the parent drug, acotiamide (B1238670), have identified its primary metabolic pathways, Acotiamide Methyl Ether-d9 serves as a powerful tool to confirm and further detail these transformations. When administered to a preclinical model, samples of plasma, urine, and feces can be analyzed using high-resolution mass spectrometry.
The known Phase I metabolism of acotiamide involves N-dealkylation, leading to metabolites such as N-despropyl acotiamide. Subsequent Phase II reactions involve conjugation, with six different glucuronide conjugates having been identified in rat studies. By using a labeled compound like this compound, researchers can unequivocally track the fate of the methyl ether portion of the molecule. Any metabolite containing this deuterated group will exhibit a characteristic mass shift of +9 Daltons compared to its non-labeled counterpart. This allows for the confident identification of the metabolic products derived from this part of the molecule and helps to piece together the complete sequence of enzymatic reactions, including those catalyzed by cytochrome P450 (CYP) enzymes responsible for oxidative metabolism.
One of the significant challenges in metabolomics is distinguishing drug-related metabolites from the vast number of endogenous compounds present in biological samples. Isotopic labeling provides a clear solution. When analyzing mass spectrometry data, researchers can employ algorithms to search for pairs of peaks separated by a specific mass difference—in this case, 9 Daltons for the d9 label.
This "isotope shift" technique makes it possible to uncover previously unknown or low-abundance metabolites that might otherwise be lost in the background noise. For instance, if the methyl ether group of acotiamide were to undergo further hydroxylation or other oxidative reactions after its initial formation, the resulting novel metabolites would retain the d9 label. Their detection would be simplified, as the mass spectrometer could be programmed to specifically hunt for these unique isotopic patterns. This approach ensures a more comprehensive understanding of the drug's biotransformation, which is critical for evaluating its complete pharmacological and toxicological profile.
The table below illustrates how known metabolites of acotiamide could be distinguished using a deuterated tracer in a hypothetical mass spectrometry analysis.
| Metabolite | Metabolic Reaction | Expected Mass (Non-Labeled) [M+H]⁺ | Expected Mass (d9-Labeled Tracer) [M+H]⁺ | Mass Shift (Da) |
|---|---|---|---|---|
| Acotiamide Methyl Ether | Parent Metabolite | 465.2 | 474.2 | +9 |
| Hydroxylated Acotiamide Methyl Ether | Oxidation (e.g., by CYP enzyme) | 481.2 | 490.2 | +9 |
| Acotiamide Methyl Ether Glucuronide | Glucuronidation (Phase II) | 641.2 | 650.2 | +9 |
Examination of Kinetic Isotope Effects (KIEs) in Biotransformations
The replacement of hydrogen with deuterium can influence the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-limiting step.
In drug metabolism, KIEs are a powerful mechanistic probe to identify the slowest, rate-determining step in an enzymatic reaction sequence. The enzymes primarily responsible for Phase I oxidative metabolism are the cytochrome P450s. If the cleavage of a C-H bond on the methyl ether group of acotiamide is the rate-limiting step in its metabolism, then the reaction rate for this compound will be significantly slower than for its non-deuterated analog.
By incubating both the labeled and unlabeled compounds with liver microsomes (which contain a high concentration of CYP enzymes) and measuring the rate of metabolite formation, researchers can calculate the KIE. A large KIE value (typically >2) provides strong evidence that C-H bond cleavage is the rate-limiting step for that specific metabolic pathway. This information is invaluable for understanding the drug's metabolic profile and for predicting potential drug-drug interactions involving the inhibition or induction of specific CYP enzymes.
The velocity of an enzyme-catalyzed reaction is a critical parameter in pharmacokinetics. By studying the KIE, researchers can quantify the impact of deuteration on these reaction velocities. For example, if a specific CYP enzyme (such as a member of the CYP3A family, which is responsible for metabolizing a majority of clinical drugs) is responsible for the demethylation of the acotiamide metabolite, the presence of deuterium at the reaction site would decrease the reaction rate (Vmax) without necessarily changing the enzyme's affinity for the substrate (Km).
This slowing of the reaction velocity can have significant implications. In drug design, this effect is sometimes intentionally exploited—a strategy known as "deuterium switching"—to create drugs with improved pharmacokinetic properties, such as a longer half-life and reduced metabolic clearance. Studying the KIE of this compound provides fundamental data on how deuteration affects its interaction with metabolic enzymes, offering insights that can guide the development of future drug candidates.
Studies on Metabolic Stability and Biotransformation Kinetics in Research Systems
Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes. It is a key parameter assessed during early drug discovery, as compounds that are metabolized too quickly may not remain in the body long enough to exert their therapeutic effect. In vitro research systems, particularly human liver microsomes, are the standard tool for these assessments.
By comparing the rate of disappearance of this compound to its non-deuterated counterpart in a microsomal incubation, researchers can directly measure the effect of deuteration on metabolic stability. Due to the kinetic isotope effect, deuteration at a primary site of metabolism often leads to a slower rate of biotransformation, thereby increasing the compound's stability. The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance for the deuterated compound would confirm that the methyl ether group is a site of metabolic attack and that deuteration provides protection against this breakdown. This information is crucial for building pharmacokinetic models that can predict a drug's behavior in humans.
The following interactive table presents hypothetical data from such an in vitro metabolic stability study.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Improvement Factor |
|---|---|---|---|
| Acotiamide Methyl Ether | 25 | 27.7 | - |
| This compound | 75 | 9.2 | 3.0x |
Evaluation in Hepatic Microsomes and Isolated Hepatocytes
In vitro hepatic systems are fundamental for predicting the metabolic clearance of a new chemical entity in humans. Human liver microsomes (HLM) and isolated hepatocytes are the most common models used, as they contain the primary enzyme families responsible for drug metabolism, including cytochrome P450 (CYP) and uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes. researchgate.net
In these assays, Acotiamide would be incubated with either microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The primary goal is to determine the metabolic stability of the compound—the rate at which it is consumed or transformed. Throughout this process, this compound is added at a known concentration to all samples, typically after the reaction is stopped. Its role is to serve as an internal standard during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). youngin.com By comparing the analytical signal of Acotiamide to that of the stable, known concentration of this compound, researchers can correct for variations in sample processing and instrument response, thereby ensuring highly accurate quantification of the parent drug's depletion over time. clinpgx.orgchapman.edu
These studies allow for the calculation of key metabolic parameters, as detailed in the table below.
| Parameter Measured | Experimental System | Role of this compound | Significance of Finding |
| Metabolic Stability (t½) | Human Liver Microsomes, Cryopreserved Hepatocytes | Internal standard for accurate LC-MS/MS quantification of Acotiamide concentration over time. | Predicts the intrinsic clearance (CLint) and hepatic extraction ratio of Acotiamide, helping to estimate its in vivo half-life. |
| Metabolite Identification | Human Liver Microsomes, Cryopreserved Hepatocytes | Serves as a reference point in chromatographic and mass spectrometric analysis to distinguish parent compound from potential metabolites. | Identifies the specific metabolic pathways involved (e.g., oxidation, demethylation, glucuronidation) and the structures of resulting metabolites. |
Assessment in other Relevant In Vitro Biological Preparations
Beyond hepatic metabolism, understanding a drug's interaction with its pharmacological target is crucial. The primary mechanism of action for Acotiamide is the enhancement of acetylcholine (B1216132) (ACh) effects by inhibiting the enzyme acetylcholinesterase (AChE). nih.gov This has been extensively studied in various in vitro biological preparations, such as homogenized rat stomach tissue and isolated muscle strips from the guinea pig stomach. nih.govnih.govnih.gov
In these assays, the potency of Acotiamide as an AChE inhibitor is determined by measuring its half-maximal inhibitory concentration (IC50). Researchers incubate the biological preparation with a substrate for AChE and measure the enzyme's activity at various concentrations of Acotiamide. To ensure the accuracy of these concentrations in the complex biological matrix, this compound is employed as an internal standard for quantification via LC-MS/MS. This confirms that the observed inhibitory effect corresponds to a precise, verified concentration of the drug.
Research has yielded specific data on the inhibitory potency of Acotiamide against AChE from different sources.
| Biological Preparation | Measured Parameter | Result | Reference |
| Rat Stomach Homogenate | IC50 for AChE Inhibition | 1.79 µM | nih.govnih.gov |
| Guinea Pig Stomach Homogenate | Type of AChE Inhibition | Mixed and Reversible | nih.gov |
These studies indicate that Acotiamide is a reversible inhibitor of AChE, and its potency is in the low micromolar range. nih.govnih.govnih.gov
Application in Drug-Drug Interaction (DDI) Studies at the Metabolic Level (non-clinical)
A critical component of non-clinical drug development is assessing the potential for a new drug to cause drug-drug interactions (DDIs). A major cause of DDIs is the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.gov Standard in vitro DDI screening involves incubating a new drug with human liver microsomes and a panel of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.govresearchgate.net The rate of metabolism of these probe substrates is measured with and without the presence of the new drug to determine if it acts as an inhibitor.
In the context of Acotiamide, such studies are performed to evaluate its potential to affect the metabolism of co-administered drugs. During these experiments, this compound would be used as the internal standard to accurately measure the concentration of Acotiamide in the incubation mixture. This verifies that the concentrations tested are accurate and that the compound is stable during the experiment, ensuring that a lack of observed inhibition is a true negative result and not due to the degradation of the potential inhibitor.
Based on published pharmacological profiles, Acotiamide has been found to have a low potential for metabolic DDIs.
| CYP Isoform | Probe Substrate (Example) | Finding for Acotiamide |
| CYP1A2 | Phenacetin | No significant inhibitory effect. ijbcp.com |
| CYP2C9 | Diclofenac | No significant inhibitory effect. ijbcp.com |
| CYP2C19 | S-mephenytoin | No significant inhibitory effect. ijbcp.com |
| CYP2D6 | Dextromethorphan | No significant inhibitory effect. ijbcp.com |
| CYP3A4 | Midazolam, Testosterone | No significant inhibitory effect. ijbcp.com |
The consistent finding across studies is that Acotiamide does not significantly inhibit major cytochrome P450 enzymes, suggesting a low risk of causing metabolic drug-drug interactions when co-administered with drugs that are substrates for these enzymes. ijbcp.com
Acotiamide Methyl Ether D9 in Structure Activity Relationship Sar and Mechanism of Action Moa Research
Contribution to Understanding the Binding Affinity of Acotiamide (B1238670) Analogs to Target Enzymes (e.g., acetylcholinesterase, where Acotiamide is known to act)
The introduction of deuterium (B1214612) into a molecule can subtly alter its physicochemical properties, which can, in turn, influence its binding affinity for a target enzyme. The primary mechanism for this is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can result in a stronger C-D bond, making it more resistant to enzymatic cleavage.
In the context of Acotiamide and its analogs, Acotiamide Methyl Ether-d9 could be used in comparative binding assays against acetylcholinesterase to determine if deuteration of the methyl ether group influences the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50). While the methyl ether group of the acotiamide metabolite may not be directly involved in the primary binding interaction with the active site of acetylcholinesterase, deuterium substitution could have secondary effects. These might include alterations in the molecule's conformation or electronic distribution, which could indirectly affect binding.
A hypothetical study could compare the binding affinities of Acotiamide Methyl Ether and this compound to acetylcholinesterase. The results could be presented as follows:
| Compound | Target Enzyme | Binding Affinity (Ki) (nM) | IC50 (nM) |
|---|---|---|---|
| Acotiamide Methyl Ether | Acetylcholinesterase | - | - |
| This compound | Acetylcholinesterase | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
Such studies would provide valuable structure-activity relationship (SAR) data, indicating whether modifications at the methyl ether position, including isotopic substitution, are tolerated and how they might fine-tune the compound's potency.
Elucidation of Ligand-Receptor Interactions through Isotopic Labeling
Isotopically labeled ligands are powerful tools for studying the interactions between a drug molecule and its receptor. This compound, with its nine deuterium atoms, provides a distinct mass signature that can be readily detected by mass spectrometry. This is particularly useful in ligand-binding studies where the goal is to identify and quantify the binding of the ligand to its target protein.
Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium can be used to simplify complex spectra and to probe the local environment of the labeled site. For instance, 2H NMR of a deuterated ligand bound to its receptor can provide information about the dynamics and orientation of the ligand in the binding pocket. While technically challenging, such experiments with this compound could reveal details about the mobility of the methyl ether group within the acetylcholinesterase active site.
Insights into Conformational Dynamics and Stereochemical Influences of Deuteration
Studying the conformational preferences of this compound compared to its non-deuterated counterpart using techniques like NMR spectroscopy (e.g., NOE studies) or computational modeling could provide insights into whether deuteration introduces any significant conformational bias. This information is crucial for SAR studies, as the bioactive conformation of a ligand is a key determinant of its affinity for the receptor.
Use as a Chemical Probe for Investigating Enzymatic Mechanisms
One of the most common and critical applications of deuterated compounds in pharmacology is their use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). In studies investigating the enzymatic mechanism of acotiamide's action and metabolism, this compound would serve as an ideal internal standard for the accurate quantification of the non-deuterated Acotiamide Methyl Ether metabolite in biological samples.
By providing a stable, non-radioactive labeled version of the analyte, this compound allows for precise measurement of the formation and clearance of the actual metabolite. This is essential for pharmacokinetic and pharmacodynamic studies that aim to correlate the concentration of the metabolite with its effect on acetylcholinesterase activity over time.
Emerging Research Directions and Future Perspectives for Deuterated Analogs in Chemical Research
Development of Novel Isotope-Labeled Research Tools
The development of stable isotope-labeled compounds like Acotiamide (B1238670) Methyl Ether-d9 is fundamental to creating high-fidelity research tools for quantitative analysis. usbio.net As the isotope-labeled analog of Acotiamide Methyl Ether, its primary role is to serve as an internal standard for mass spectrometry-based bioanalysis. usbio.netlcms.cz The synthesis of such standards is meticulously planned to ensure high isotopic abundance and purity, which is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The key advantage of using a deuterated standard is its chemical near-identity to the unlabeled analyte. It co-elutes chromatographically but is distinguishable by its higher mass. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction inefficiencies and matrix effects, thereby significantly improving the accuracy and reproducibility of quantitative results. lcms.cznih.gov Beyond quantification, deuterated analogs are also valuable in mechanistic studies, helping to elucidate fragmentation patterns in mass spectrometry, which can confirm chemical structures and reveal metabolic pathways. scielo.br The ongoing development in synthetic chemistry, including late-stage isotope labeling, promises to make these essential research tools more accessible for a wider range of complex molecules. x-chemrx.comstrath.ac.uk
Table 1: Physicochemical Properties of Acotiamide Methyl Ether-d9
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₃D₉N₄O₅S |
| Molecular Weight | 473.63 g/mol |
| Intended Use | Research Only |
| Typical Application | Internal Standard in Mass Spectrometry |
Data sourced from supplier technical data sheets. usbio.net
Advanced Mass Spectrometry Imaging with Deuterated Probes
Mass Spectrometry Imaging (MSI) has emerged as a powerful technology for visualizing the spatial distribution of molecules directly in tissue sections without the need for traditional labeling techniques. nih.gov In pharmaceutical research, MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, is used to map the localization of a parent drug and its metabolites within organs and tumors. nih.gov
In this context, a deuterated probe such as this compound is indispensable for quantitative MSI. By applying the deuterated standard onto the tissue section, it is possible to create a calibration curve that allows for the quantification of the unlabeled metabolite's signal intensity across the tissue. This quantitative imaging approach enables researchers to determine not just if a metabolite is present in a specific region, but at what concentration, providing crucial insights into drug disposition and target engagement at a microscopic level.
Integration of Deuterated Analogs in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating diverse datasets. A critical component of this is metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. The accuracy of metabolomics data is paramount for constructing reliable biological models.
Deuterated analogs like this compound are key enablers of high-quality, quantitative metabolomics. nih.gov By providing a means for absolute quantification, these internal standards ensure that the data fed into systems biology models accurately reflects the true concentrations of metabolites under different physiological or pathological conditions. nih.govresearchgate.net For instance, by precisely measuring the levels of Acotiamide's metabolite in response to various stimuli, researchers can better model the drug's impact on metabolic networks and predict its broader biological effects.
Computational Modeling and Simulation of Deuterated Compound Behavior in Biological Systems
The synergy between experimental data and computational modeling provides profound insights into molecular interactions. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) leverage deuteration to probe the structure and dynamics of proteins. nih.govresearchgate.net HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when a protein is exposed to deuterated water. This exchange rate is altered when a drug binds to the protein, revealing the specific binding site and any conformational changes that occur. nih.gov
While HDX-MS uses deuterium from the solvent, the principle highlights the power of isotope effects in structural biology. The data from such experiments can be used to constrain computational docking and molecular dynamics simulations, leading to more accurate three-dimensional models of drug-target complexes. researchgate.net These models are invaluable for rational drug design and for understanding the molecular basis of a drug's mechanism of action. The use of deuterated standards in conjunction with these advanced analytical techniques provides the precise quantification needed to validate and refine these computational models. nih.gov
Opportunities for Interdisciplinary Research in Pharmaceutics and Analytical Chemistry
The use of this compound exemplifies the crucial interplay between pharmaceutics and analytical chemistry. This collaboration is essential throughout the drug discovery and development pipeline.
Pharmaceutics: Scientists in this field study a drug's absorption, distribution, metabolism, and excretion (ADME). They rely on precise measurements of the drug and its metabolites in various biological samples (e.g., plasma, tissues) to determine its pharmacokinetic profile.
Analytical Chemistry: Experts in this area develop and validate the sophisticated methods, typically LC-MS/MS, required to generate this data. lcms.cz The development of methods using deuterated internal standards is a specialized skill that ensures the data is robust, sensitive, and reliable. nih.gov
This interdisciplinary relationship creates opportunities for further innovation. Research into the subtle differences in ionization efficiency and mass spectral response between deuterated and non-deuterated compounds can lead to even more accurate analytical methods. researchgate.net Furthermore, applying these validated quantitative assays in novel drug delivery systems or complex disease models represents a continuous area of collaborative research.
Table 2: Summary of Research Applications for this compound
| Application | Research Area(s) | Description |
|---|---|---|
| Quantitative Bioanalysis | Analytical Chemistry, Pharmaceutics | Used as an internal standard in LC-MS/MS to accurately measure the concentration of the unlabeled metabolite in biological matrices. lcms.cznih.gov |
| Mass Spectrometry Imaging | Pharmaceutical Research, Bioanalysis | Enables quantitative imaging to map the spatial distribution of the metabolite in tissue sections. nih.gov |
| Metabolomics Studies | Systems Biology, Analytical Chemistry | Provides the means for absolute quantification of metabolites, generating high-quality data for modeling biological systems. researchgate.net |
| Fragmentation Studies | Analytical Chemistry | Helps in the structural elucidation and study of mass spectrometric fragmentation pathways of the parent metabolite. scielo.br |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Acotiamide Methyl Ether-d9 in biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) optimized via Box-Behnken Design (BBD) is effective for quantification. Key parameters include organic phase composition (e.g., acetonitrile), aqueous phase pH (adjusted with phosphate buffers), and flow rate optimization. Deuterated internal standards (e.g., tert-butyl methyl ether-d9) should be used to enhance specificity and reduce matrix interference . Structural characterization via X-ray crystallography and solubility profiling under varying humidity conditions can ensure isotopic purity and stability .
Q. How should clinical trials be designed to evaluate the efficacy of this compound in functional dyspepsia subtypes?
- Methodological Answer : Randomized controlled trials (RCTs) should stratify patients into postprandial distress syndrome (PDS) and epigastric pain syndrome (EPS) subgroups. A dosage regimen of 100 mg three times daily for 4 weeks, validated in Phase III trials, can be adapted. Primary endpoints should include symptom relief (e.g., gastric accommodation) and quality-of-life metrics. Placebo-controlled designs with crossover arms are critical to account for placebo responses .
Q. What statistical methodologies are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Non-linear regression models (e.g., Phoenix WinNonlin) are suitable for IC50 determination, using log-concentration vs. response curves. For meta-analyses, PRISMA guidelines should guide systematic reviews, with fixed-effects models to aggregate data across heterogeneous studies. Sensitivity analyses can address variability in dosing or patient stratification .
Advanced Research Questions
Q. What pharmacokinetic modeling approaches are suitable for predicting the distribution of this compound in target tissues?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models should incorporate biexponential elimination kinetics and compartmental analysis. Key parameters include blood-to-stomach distribution rates (rapid equilibrium for vascular space vs. slow equilibrium for extravascular compartments) and membrane permeability coefficients. Validate models using in vivo concentration-time profiles and Akaike’s information criterion (AIC) for goodness-of-fit .
Q. How can researchers resolve contradictions in efficacy data across experimental models for this compound?
- Methodological Answer : Conduct subgroup analyses to identify confounding variables (e.g., patient demographics, dosing intervals). Network meta-analyses comparing this compound with other prokinetics (e.g., domperidone) can clarify relative efficacy. In vitro-to-in vivo extrapolation (IVIVE) using PBPK models reconciles discrepancies between ex vivo bladder contractility assays and clinical outcomes .
Q. How does the deuterium isotope effect influence the metabolic stability of this compound compared to the non-deuterated form?
- Methodological Answer : Deuterium substitution at metabolic soft spots (e.g., methyl ether groups) can reduce cytochrome P450-mediated clearance. Comparative studies using hepatic microsomes or hepatocyte incubations should quantify metabolic half-life differences. Isotope effects on acetylcholine hydrolysis inhibition (IC50 shifts) must be assessed via enzyme kinetics .
Q. What in vitro models are suitable for studying prejunctional vs. postjunctional effects of this compound on smooth muscle contractility?
- Methodological Answer : Ex vivo bladder strip assays with tetrodotoxin (TTX) pretreatment differentiate neural (prejunctional) vs. direct muscarinic receptor (postjunctional) effects. Nerve-evoked contractions (e.g., 10Hz electrical field stimulation) and spontaneous phasic contractions are measured before/after drug incubation. Concentration-response curves at clinically relevant ranges (e.g., 2 μM) ensure translational relevance .
Methodological Notes
- Data Contradiction Analysis : Use funnel plots and Egger’s regression to detect publication bias in meta-analyses. For preclinical studies, validate findings across species (e.g., rat vs. human bladder models) .
- Ethical Compliance : Ensure informed consent protocols in clinical trials and adhere to data anonymization standards for patient privacy. Statistician consultation is mandatory for RCT design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
